molecular formula C19H23NO3 B13781143 Ethylmorphine D5; 3-O-Ethylmorphine-(ethyl-D5)

Ethylmorphine D5; 3-O-Ethylmorphine-(ethyl-D5)

Cat. No.: B13781143
M. Wt: 318.4 g/mol
InChI Key: OGDVEMNWJVYAJL-YDPGWSITSA-N
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Description

Ethylmorphine-d5 is a deuterated form of ethylmorphine, an opioid analgesic and antitussive agent. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the ethyl group, which helps in tracing and studying the metabolic pathways and pharmacokinetics of ethylmorphine without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylmorphine-d5 can be synthesized by the ethylation of morphine using ethyl-d5 bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using chromatographic techniques to obtain high purity ethylmorphine-d5 .

Industrial Production Methods

Industrial production of ethylmorphine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethylmorphine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethylmorphine-d5 is extensively used in scientific research, particularly in the following areas:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of ethylmorphine.

    Biology: Helps in tracing the distribution and metabolism of ethylmorphine in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ethylmorphine.

    Industry: Employed in the development of analytical methods for quality control and regulatory compliance.

Mechanism of Action

Ethylmorphine-d5 exerts its effects by being metabolized to morphine in the liver through the action of the enzyme cytochrome P450 2D6. Morphine then interacts with opioid receptors in the central nervous system, particularly the mu-opioid receptors, to produce analgesic and antitussive effects. The binding of morphine to these receptors inhibits the release of neurotransmitters, thereby reducing pain perception and suppressing cough reflex .

Comparison with Similar Compounds

Similar Compounds

    Codeine: Another opioid analgesic and antitussive agent, similar in structure to ethylmorphine but with a methyl group instead of an ethyl group.

    Dihydrocodeine: A semi-synthetic opioid used for pain relief and cough suppression, structurally similar to codeine.

    Morphine: The parent compound of ethylmorphine, widely used for pain management.

Uniqueness of Ethylmorphine-d5

Ethylmorphine-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies without altering the compound’s pharmacological properties. This makes it superior to non-labeled analogs for specific research applications .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

318.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(1,1,2,2,2-pentadeuterioethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1/i1D3,3D2

InChI Key

OGDVEMNWJVYAJL-YDPGWSITSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1

Origin of Product

United States

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